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(R)-TCO-OH

Cat. No.: B3416591
CAS No.: 85081-69-2
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-QMMMGPOBSA-N
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Description

Contextualization of Cyclooct-4-enol (B35093) within Cycloalkenol Chemistry

Cyclooct-4-enol is a cyclic alcohol and an unsaturated hydrocarbon, characterized by an eight-membered carbon ring containing one hydroxyl (-OH) group and one carbon-carbon double bond. As a member of the cycloalkenol family, its structure presents unique chemical properties stemming from the ring size and the relative positions of the functional groups. The nomenclature specifies the location of the hydroxyl group and the double bond within the cyclooctane (B165968) ring. Its molecular formula is C₈H₁₄O. sigmaaldrich.comnih.gov

Significance of Stereoisomerism in Cyclooct-4-enol Research

A critical aspect of cyclooct-4-enol's chemistry is its stereoisomerism, which dictates its stability, reactivity, and applications. The geometry of the double bond within the eight-membered ring can exist in two distinct forms: a cis configuration, designated as (Z), and a trans configuration, designated as (E).

The (Z)- or cis-isomer is the more stable and common form of cyclooct-4-enol. In this configuration, the substituents attached to the double bond are on the same side, resulting in a less strained ring structure. It serves as the primary starting material for the synthesis of its highly reactive trans-isomer through a process of photoisomerization. epa.govbas.bg The synthesis often involves irradiating the cis-isomer with UV light in the presence of a sensitizer (B1316253). bas.bg

The (E)- or trans-isomer, commonly referred to as TCO-OH, is a highly strained and significantly less stable molecule compared to its cis-counterpart. tennessee.edutcichemicals.com This high level of ring strain is the source of its remarkable reactivity, which has made it a valuable tool in chemical biology. nih.gov The synthesis of (E)-cyclooct-4-enol is challenging due to its instability and typically involves the photochemical isomerization of (Z)-cyclooct-4-enol. bas.bgnih.gov To achieve practical yields, the process often requires continuous removal of the trans-isomer from the reaction mixture as it forms, frequently accomplished by complexation with silver nitrate (B79036) (AgNO₃). tennessee.edunih.gov

Furthermore, (E)-cyclooct-4-enol exists as two distinct diastereomers: axial and equatorial, depending on the orientation of the hydroxyl group relative to the ring. nih.govsichem.desichem.de These diastereomers can be separated and may exhibit different properties and reactivity. nih.gov

Table 1: Physicochemical Properties of Cyclooct-4-enol Isomers

Property (Z)-Cyclooct-4-enol (E)-Cyclooct-4-enol
Synonyms cis-Cyclooct-4-enol, (4Z)-cyclooct-4-en-1-ol trans-Cyclooct-4-enol, TCO-OH, (4E)-4-Cycloocten-1-ol
CAS Number 4277-34-3 nih.gov 85081-69-2 sigmaaldrich.com
Molecular Formula C₈H₁₄O nih.gov C₈H₁₄O sigmaaldrich.com
Molecular Weight 126.20 g/mol nih.gov 126.20 g/mol sigmaaldrich.com
Appearance Liquid Liquid sigmaaldrich.comsigmaaldrich.com

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Isomer Chemical Shift (δ ppm) and Multiplicity
(Z)-Cyclooct-4-enol 5.72 – 5.67 (m, 1H), 5.63 – 5.56 (m, 1H), 3.85 – 3.78 (m, 1H), 2.36 – 2.22 (m, 1H), 2.19 – 2.07 (m, 3H), 1.98 – 1.81 (m, 2H), 1.76 – 1.46 (m, 5H) bas.bg
(E)-Cyclooct-4-enol 5.64 – 5.51 (m, 1H), 5.45 – 5.32 (m, 1H), 3.51 – 3.41 (m, 1H), 2.31 (m, 3H), 2.02 – 1.88 (m, 4H), 1.72 – 1.53 (m, 3H) bas.bg

Research Trajectories and Contemporary Relevance of Cyclooct-4-enol, particularly in Bioorthogonal Chemistry

The contemporary significance of cyclooct-4-enol, specifically the trans-isomer (TCO-OH), is overwhelmingly tied to its application in bioorthogonal chemistry. tennessee.edunih.gov This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. tcichemicals.comnih.gov

The high strain of the trans-double bond in TCO-OH makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazine (B1199680) derivatives. tcichemicals.comnih.govresearchgate.net This specific "click chemistry" reaction is noted for its extremely fast kinetics, high selectivity, and ability to proceed without a metal catalyst under physiological conditions (aqueous solution, neutral pH, and ambient temperature). bas.bgtcichemicals.comtcichemicals.com The second-order rate constant for the reaction between TCO-OH and a tetrazine has been measured at 210 L mol⁻¹ s⁻¹ at 37°C. nih.gov

This rapid and specific ligation has been widely exploited for numerous applications in biomedical research, including:

Protein Labeling and Conjugation: The hydroxyl group on TCO-OH provides a convenient handle for attaching it to proteins and other biomolecules. nih.govresearchgate.net These TCO-modified molecules can then be selectively tagged with tetrazine-functionalized probes, such as fluorescent dyes. nih.govresearchgate.net

In Vivo Imaging: The TCO-tetrazine reaction is central to pretargeting strategies for molecular imaging techniques like Positron Emission Tomography (PET). nih.govsynvenio.com In this approach, a TCO-modified targeting agent (like an antibody) is administered first, allowed to accumulate at the target site, and then a radiolabeled tetrazine is introduced, which rapidly "clicks" to the TCO, providing a clear image with minimal background signal. nih.govsynvenio.com

Drug Delivery: Researchers are exploring "click-to-release" systems where a TCO-linker is used to carry a therapeutic agent. tcichemicals.comsynvenio.com The IEDDA reaction with a tetrazine at a specific site can trigger the release of the active drug, offering a strategy for targeted therapy. synvenio.com

The development of TCO-OH and its derivatives continues to be an active area of research, with efforts focused on creating new variants with improved reactivity, stability, and hydrophilicity to further expand their utility in biological and medical science. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B3416591 (R)-TCO-OH CAS No. 85081-69-2

Properties

CAS No.

85081-69-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R)-cyclooct-4-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m0/s1

InChI Key

UCPDHOTYYDHPEN-QMMMGPOBSA-N

Isomeric SMILES

C1C/C=C/CCC(C1)O

Canonical SMILES

C1CC=CCCC(C1)O

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of Cyclooct 4 Enol Isomers

Stereoselective Synthesis of (Z)-Cyclooct-4-enol

The synthesis of the cis or (Z)-isomer of cyclooct-4-enol (B35093) is a key step for accessing its trans counterpart through subsequent isomerization. Stereocontrol during the synthesis is paramount to ensure the desired isomeric purity.

Lithium Aluminum Hydride Reduction of 1,2-Epoxy-5-cyclooctene

A primary route to (Z)-cyclooct-4-enol involves the reduction of the corresponding epoxide, 1,2-epoxy-5-cyclooctene. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of opening the epoxide ring to yield the desired alcohol.

The mechanism of this reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on one of the carbon atoms of the epoxide ring. In unsymmetrical epoxides, the regioselectivity of the attack is influenced by both steric and electronic factors. For 1,2-epoxy-5-cyclooctene, the hydride attack is generally expected to occur at the less sterically hindered carbon of the epoxide. Following the initial ring-opening, a protonation step, typically through an aqueous workup, yields the final alcohol product. The stereochemistry of the resulting alcohol is dependent on the direction of the hydride attack, which typically occurs from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. While this method is a theoretically sound approach for the synthesis of (Z)-cyclooct-4-enol, specific and detailed research findings outlining the isolated yields and comprehensive reaction conditions for this exact transformation are not extensively documented in publicly available literature. General knowledge of LiAlH₄ reductions of epoxides suggests that the reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, at reduced temperatures to control the reactivity of the reagent. masterorganicchemistry.com

Alternative Synthetic Pathways for cis Isomers

Alternative synthetic strategies for obtaining cis-cyclooctene derivatives often involve the manipulation of readily available starting materials. One such approach is the epoxidation of a diene followed by hydrolysis. For instance, the epoxidation of cycloocta-1,5-diene (B8815838) with an agent like peracetic acid can yield (Z)-(1S,8R)-9-oxabicyclo[6.1.0]non-4-ene. mdpi.com Subsequent acid-catalyzed hydrolysis of this epoxide can open the ring to form a diol, in this case, (Z)-cyclooct-5-ene-1,2-diol. mdpi.com While this provides a related cis-diol structure, further chemical modifications would be necessary to obtain (Z)-cyclooct-4-enol.

Another general strategy involves the stereoselective reduction of a corresponding ketone, cis-cyclooct-4-enone. However, the synthesis of this specific ketone precursor would be an initial requirement. These alternative pathways highlight the chemical versatility in accessing the cis-cyclooctenol framework, although they may involve multiple steps and require careful optimization to achieve good yields and stereoselectivity.

Stereoselective Synthesis of (E)-Cyclooct-4-enol

The trans or (E)-isomer of cyclooct-4-enol is a highly strained and reactive molecule, making it a valuable tool in areas such as bioorthogonal chemistry. Its synthesis is most commonly achieved through the photoisomerization of the more stable (Z)-isomer.

Photoisomerization of (Z)-Cyclooct-4-enol

The conversion of (Z)-cyclooct-4-enol to (E)-cyclooct-4-enol can be efficiently achieved through photochemical means. This process typically involves irradiation with UV light in the presence of a photosensitizer.

The sensitized photoisomerization of (Z)-cyclooct-4-enol is a well-established method for obtaining the (E)-isomer. bas.bgepa.govnih.gov A common sensitizer (B1316253) used for this transformation is ethyl benzoate (B1203000). bas.bgepa.gov The mechanism of this process is initiated by the absorption of UV light by the sensitizer, in this case, ethyl benzoate, which promotes it to an excited singlet state. This excited sensitizer then interacts with a molecule of (Z)-cyclooct-4-enol to form an exciplex. Within this transient species, energy transfer occurs, leading to the formation of the triplet state of the cyclooctene (B146475) and the return of the sensitizer to its ground state. The triplet state of the cyclooctene can then decay to either the (Z) or (E) ground state. Due to the thermodynamics of the system, the equilibrium often favors the more stable (Z)-isomer. However, the (E)-isomer can be selectively trapped and removed from the reaction mixture, driving the equilibrium towards the formation of the desired trans-product. bas.bgnih.gov

The yield of (E)-cyclooct-4-enol from the photoisomerization of the (Z)-isomer is often limited by the position of the photostationary state and potential side reactions. nih.gov To enhance the practical yield of the desired trans-isomer, several optimization strategies have been developed.

Another approach to optimize the synthesis is the use of a flow photochemical reactor. nih.gov In this setup, a solution of the cis-isomer and sensitizer is continuously pumped through a UV-transparent tube where it is irradiated. The reaction mixture can then be passed through a column containing a material that selectively adsorbs the trans-isomer, such as silica (B1680970) gel impregnated with silver nitrate (B79036). nih.gov The unreacted cis-isomer is then recirculated through the reactor. This closed-loop system allows for the efficient conversion of larger quantities of starting material and simplifies the isolation of the trans-product. Time course monitoring of the irradiation of cis-cyclooct-4-enol has shown that a maximum conversion of 23% to the trans-isomer can be reached, after which prolonged irradiation can lead to degradation of the product. nih.gov

The table below summarizes the key findings from the sensitized photoisomerization of (Z)-cyclooct-4-enol.

ParameterValue/ConditionSource
Sensitizer Ethyl Benzoate bas.bgepa.gov
Solvent System Cyclohexane (B81311)/Water (two-phase) bas.bgepa.gov
Irradiation Source 150 W mercury vapor lamp bas.bg
Temperature 20 °C bas.bg
(E)-Isomer Trapping Agent Silver Nitrate (AgNO₃) in aqueous phase bas.bg
Distribution Constant (K_D) (Cyclohexane/Water) 0.92 ± 0.05 bas.bg
Stability Constant of Ag-(Z)-isomer (K_AgZ) 2.5 ± 0.3 M⁻¹ bas.bg
Stability Constant of Ag-(E)-isomer (K_AgE) 2100 ± 100 M⁻¹ bas.bg
Max. Conversion in single-phase ~25% epa.gov
Max. Conversion in two-phase ~33% epa.gov
Max. Conversion in flow reactor 23% nih.gov
Optimization of Photoisomerization Conditions
Influence of UV Light (e.g., 254 nm)

The photoisomerization of cis-cyclooct-4-enol to its trans-isomer is a foundational technique that relies on ultraviolet irradiation. This process is typically conducted by exposing a solution of the cis-isomer to UV light at a wavelength of 254 nm. nih.govtennessee.edu To facilitate the absorption of light, a singlet sensitizer, such as methyl benzoate or ethyl benzoate, is commonly added to the reaction mixture. nih.govtennessee.edubas.bg The sensitizer absorbs the UV radiation and transfers the energy to the cis-cyclooct-4-enol, promoting its conversion to the excited state necessary for isomerization.

Direct irradiation is fundamentally an equilibrium process that favors the more stable cis-isomer. tennessee.edunih.gov Under standard batch conditions, the photochemical reaction reaches a photostationary state with a maximum conversion to trans-cyclooct-4-enol of approximately 23%. nih.gov However, the utility of this method is limited by the fact that prolonged exposure to UV light can lead to the photodegradation of the desired trans-product. Continuous irradiation for extended periods, such as 18 hours, can see the yield of trans-cyclooct-4-enol drop to below 5%. nih.gov

Role of Silver Complexes (e.g., AgNO₃-impregnated Silica)

To overcome the unfavorable equilibrium of the photoisomerization, a method involving selective complexation with silver ions (Ag⁺) has been developed. nih.gov This technique leverages the differential ability of cis and trans alkenes to form π-complexes with silver nitrate (AgNO₃). researchgate.netsilicycle.com The highly strained double bond of trans-cyclooct-4-enol allows it to form a significantly more stable complex with silver ions compared to its cis-counterpart. nih.govtennessee.edu

In practice, silica gel impregnated with silver nitrate is used as a trapping agent. nih.govsilicycle.com A common experimental setup involves a flow reactor where the reaction solution is continuously pumped from a UV-irradiated quartz vessel through a chromatography column packed with AgNO₃-impregnated silica. nih.govnih.gov As the solution passes through the column, the newly formed trans-cyclooct-4-enol is selectively retained by the silver-loaded silica, while the unreacted cis-isomer is eluted and returned to the photoreactor for further irradiation. nih.gov This continuous removal of the trans-product effectively shifts the reaction equilibrium, enabling preparatively useful yields that are not achievable in a simple batch reaction. nih.govtennessee.edu Once the reaction is complete, the trans-cyclooct-4-enol is liberated from the silica support by treatment with a solution of aqueous ammonia (B1221849) or sodium chloride, which displaces the alkene from the silver complex. nih.govdtu.dk

Two-Phase Systems for Continuous Extraction

An alternative and efficient approach for driving the synthesis of trans-cyclooct-4-enol is the use of a two-phase liquid-liquid extraction system. nih.govbas.bg This method physically separates the product from the reactant during the reaction. The setup consists of an organic solvent phase (e.g., cyclohexane or heptane) containing the starting material, cis-cyclooct-4-enol, and a photosensitizer. nih.govbas.bg This organic layer is in contact with an aqueous phase containing dissolved silver nitrate.

The organic solution is continuously flowed through UV-transparent tubing, often made of fluorinated ethylene (B1197577) propylene (B89431) (FEP), which is wrapped around a 254 nm UV lamp. nih.gov Upon irradiation, the cis-isomer converts to the trans-isomer, which is then immediately extracted into the aqueous phase by forming a water-soluble silver complex. nih.govbas.bg The unreacted cis-isomer, which has a much lower affinity for the silver ions, remains in the organic phase and is recirculated back to the photoreactor. nih.govbas.bg This continuous extraction method has been shown to increase the yield of trans-cyclooct-4-enol by a factor of 3 to 5 compared to single-phase photochemical methods. bas.bg

Theoretical Models for Photochemical Transformations

The photochemical isomerization of cis- to trans-cyclooctene (B1233481) is governed by a reversible equilibrium. nih.gov Kinetic investigations have revealed that the rate of the reverse reaction, from trans to cis, is inherently faster than the forward reaction. nih.gov

To optimize synthesis, particularly in two-phase systems, theoretical models describing the thermodynamic equilibrium are employed. bas.bgepa.gov These models incorporate key experimentally determined parameters, as detailed in the table below.

Table 1: Thermodynamic Parameters for the Two-Phase (Cyclohexane/Water) Synthesis of trans-Cyclooct-4-enol

Parameter Description Value Reference
K_D Distribution constant of cyclooct-4-enol between cyclohexane and water. 0.92 ± 0.05 bas.bg
K_AgZ Stability constant of the silver complex with cis-cyclooct-4-enol in the aqueous phase. 2.5 ± 0.3 M⁻¹ bas.bg

| K_AgE | Stability constant of the silver complex with trans-cyclooct-4-enol in the aqueous phase. | 2100 ± 100 M⁻¹ | bas.bg |

The significantly larger stability constant for the trans-isomer complex (K_AgE) quantitatively explains the efficiency of the silver-based extraction. bas.bg

From a mechanistic standpoint, computational studies using methods like the complete active space self-consistent field (CASSCF) provide insight into the photoisomerization pathway. nih.gov These models suggest that upon UV excitation, the molecule moves from its ground state to a Franck-Condon region and proceeds through a conical intersection, which is a critical point in the photochemical process. This leads to the formation of a transient cyclic carbene intermediate before relaxing to the final isomer product. nih.gov

Stereocontrolled Nucleophilic Additions to Trans-Cyclooct-4-enone Precursors

A powerful and stereoselective route to substituted cyclooct-4-enol derivatives utilizes trans-cyclooct-4-enone as a key precursor. nih.gov This enone can be synthesized on a multi-gram scale via the flow-photochemical isomerization of the readily available cis-cyclooct-4-enone. nih.govresearchgate.net

The rigid, chiral structure of trans-cyclooct-4-enone allows for exceptional facial selectivity in nucleophilic addition reactions. nih.govresearchgate.net Both Density Functional Theory (DFT) calculations and experimental findings confirm that nucleophiles, such as hydride reagents (e.g., LiAlH₄), add almost exclusively to the equatorial face of the ketone carbonyl. nih.govresearchgate.net This highly diastereoselective attack results in the formation of products with an axial hydroxyl group, often termed a-TCOs. researchgate.netresearchgate.net This method provides a versatile and predictable platform for accessing a variety of axially substituted trans-cyclooct-4-enol derivatives as single diastereomers, a level of control that is challenging to achieve by direct photoisomerization of already substituted cis-cyclooctenes. nih.govnih.gov

Table 2: Outcome of Nucleophilic Addition to trans-Cyclooct-4-enone

Precursor Reagent Addition Face Product Stereochemistry Reference
trans-Cyclooct-4-enone LiAlH₄ Equatorial Axial-OH (a-TCO) researchgate.netresearchgate.net

Emerging Synthetic Routes for Functionalized Cyclooct-4-enol Derivatives

The demand for functionalized cyclooct-4-enol derivatives, particularly for bioorthogonal applications, has spurred the development of novel and more efficient synthetic strategies.

Synthesis of Click-Cleavable TCO-Linkers

Trans-cyclooctene (TCO) derivatives are central to the field of bioorthogonal chemistry, where they are used as "click-cleavable" linkers for applications such as targeted drug delivery and release. nih.govresearchgate.net The synthesis of these specialized linkers, which often incorporate a cyclooct-4-enol motif, can be synthetically demanding. nih.gov

To address this, researchers have developed more concise and stereoselective synthetic routes. nih.govchemrxiv.org One innovative strategy involves the oxidative desymmetrization of a TCO precursor, which allows for the diastereoselective installation of the allylic hydroxyl group required for the linker's cleavage function. nih.gov Another successful approach builds upon the stereocontrolled nucleophilic additions to trans-cyclooct-4-enone to construct the core of the linker. researchgate.netnih.gov These emerging routes have enabled the synthesis of advanced click-cleavable linkers, such as sTCO and dcTCO. These molecules demonstrate superior reactivity and provide efficient, quantitative release of a payload upon reaction with a tetrazine, highlighting their potential in advanced therapeutic strategies like antibody-drug conjugates. nih.govresearchgate.net

Table 3: Compound Names

Compound Name Abbreviation/Synonym
Cyclooct-4-enol -
cis-Cyclooct-4-enol CCO-5-OH
trans-Cyclooct-4-enol TCO-OH, TCO-5-OH
Silver Nitrate AgNO₃
Methyl Benzoate -
Ethyl Benzoate -
Heptane -
Cyclohexane -
cis-Cyclooct-4-enone -
trans-Cyclooct-4-enone oxo-TCO
Lithium Aluminium Hydride LiAlH₄
Tetrazine Tz
sTCO -
dcTCO -
Ammonia NH₄OH

Synthesis of Hydroxyl-Modified Cyclooctene Derivatives

The introduction of a hydroxyl group onto the cyclooctene scaffold can be achieved through several synthetic strategies. These methods include the stereoselective reduction of corresponding ketones and the direct functionalization of commercially available starting materials like 1,5-cyclooctadiene (B75094).

Synthesis of (Z)-Cyclooct-4-enol

A common and efficient route to (Z)-cyclooct-4-enol begins with the mono-epoxidation of 1,5-cyclooctadiene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758). The subsequent step involves the reduction of the resulting epoxide. A powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent is employed to open the epoxide ring and yield the desired (Z)-cyclooct-4-enol. This two-step process provides a reliable method for obtaining the cis-isomer. scbt.com

A detailed procedure for the synthesis of (Z)-Cyclooct-4-enol involves the initial reaction of 1,5-cyclooctadiene with m-chloroperbenzoic acid in dichloromethane at ambient temperature for 4 hours, which results in the formation of the corresponding epoxide in yields of 59-85%. scbt.com The subsequent reduction of the epoxide with lithium aluminum hydride in diethyl ether upon heating for 24 hours affords (Z)-cyclooct-4-enol in a 70% yield. scbt.com

Synthesis of (E)-Cyclooct-4-enol

The preparation of the trans-isomer, (E)-cyclooct-4-enol, is most commonly achieved through the photoisomerization of the corresponding (Z)-isomer. nih.govbas.bg This process involves irradiating a solution of (Z)-cyclooct-4-enol with UV light in the presence of a sensitizer, such as ethyl benzoate. nih.govbas.bg To drive the equilibrium towards the less stable (E)-isomer, a trapping agent is often employed. A widely used technique involves the continuous recirculation of the reaction mixture through a column packed with silica gel impregnated with silver nitrate (AgNO₃). nih.govbas.bg The (E)-isomer forms a more stable complex with the silver ions and is thus selectively retained on the column, while the (Z)-isomer is returned to the reaction vessel for further irradiation. bas.bg The trapped (E)-isomer can then be liberated from the silver complex by treatment with a solution of ammonium (B1175870) hydroxide (B78521) and extracted with an organic solvent. bas.bg

An alternative approach involves performing the photoisomerization in a two-phase system consisting of cyclohexane and water. nih.gov In this setup, the (Z)-cyclooct-4-enol and the sensitizer are dissolved in the cyclohexane layer, while the aqueous layer contains silver nitrate. nih.gov Upon irradiation, the formed (E)-cyclooct-4-enol is continuously extracted into the aqueous phase as a silver complex, thereby shifting the equilibrium towards the desired product. nih.gov This method has been shown to increase the yield of the trans-isomer by 10% compared to a single-phase system. bas.bg

A more advanced and scalable method for producing trans-cyclooctene derivatives involves a diastereoselective synthesis starting from trans-cyclooct-4-enone. udel.edu The reduction of this keto-TCO with a hydride source can afford the corresponding alcohol with high stereocontrol. udel.edu This method is particularly valuable for accessing specific diastereomers of substituted trans-cyclooctenols. udel.edu

Isomer Starting Material Reagents and Conditions Yield (%) Reference
(Z)-Cyclooct-4-enol1,5-Cyclooctadiene1. m-CPBA, CH₂Cl₂2. LiAlH₄, Et₂O70 (for step 2) scbt.com
(E)-Cyclooct-4-enol(Z)-Cyclooct-4-enolUV light, ethyl benzoate, AgNO₃/SiO₂- nih.govbas.bg
(E)-Cyclooct-4-enol(Z)-Cyclooct-4-enolUV light, ethyl benzoate, cyclohexane/H₂O-AgNO₃~33 bas.bg
axial-(E)-Cyclooct-4-enoltrans-Cyclooct-4-enoneNucleophilic addition of hydrideHigh udel.edu

Table 1: Synthetic Routes to Cyclooct-4-enol Isomers

Below are the key analytical data for the (Z) and (E) isomers of cyclooct-4-enol.

Isomer CAS Number Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
(Z)-Cyclooct-4-enol4277-34-3C₈H₁₄O126.205.75–5.63 (m, 1H), 5.61–5.52 (m, 1H), 3.86–3.75 (m, 1H), 2.36–2.24 (m, 1H), 2.20–2.04 (m, 3H), 1.97 (s, 1H), 1.93–1.88 (m, 1H), 1.86–1.81 (m, 1H), 1.75–1.68 (m, 1H), 1.67–1.59 (m, 1H), 1.56–1.46 (m, 2H)130.23, 129.63, 72.85, 37.75, 36.36, 25.75, 24.97, 22.88 dtu.dk
(E)-Cyclooct-4-enol85081-69-2C₈H₁₄O126.205.64 – 5.51 (m, 1H), 5.45 – 5.32 (m, 1H), 3.51 – 3.41 (m, 1H), 2.31 (m, 3H), 2.02 – 1.88 (m, 4H), 1.72 – 1.53 (m, 3H)- bas.bg

Table 2: Physicochemical and Spectroscopic Data of Cyclooct-4-enol Isomers

Chemical Reactivity and Mechanistic Investigations of Cyclooct 4 Enol

Stereochemical Influences on Reactivity

The spatial arrangement of the atoms in (E)- and (Z)-cyclooct-4-enol leads to significant differences in their reactivity profiles. These differences are primarily attributed to the concept of ring strain, a key factor in understanding the chemical behavior of cyclic compounds.

High Ring Strain and Enhanced Reactivity of (E)-Cyclooct-4-enol (TCO-OH)

(E)-Cyclooct-4-enol, often abbreviated as TCO-OH, is characterized by a high degree of ring strain due to the presence of a trans-double bond within the eight-membered ring. researchgate.netresearchgate.net This strain arises from the geometric constraints of incorporating a trans-alkene into a medium-sized ring, forcing the molecule into a high-energy, twisted conformation. nih.gov This inherent strain makes the double bond particularly susceptible to reactions that can relieve this strain, leading to significantly enhanced reactivity. researchgate.netresearchgate.net

The high reactivity of TCO derivatives is a cornerstone of their utility in various chemical applications, most notably in bioorthogonal chemistry. researchgate.nettcichemicals.com The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes and tetrazines is recognized as one of the fastest bioorthogonal ligations currently available. sigmaaldrich.comsigmaaldrich.com This rapid reactivity is a direct consequence of the high ring strain of the trans-cyclooctene (B1233481) moiety. researchgate.net The relief of this strain provides a powerful thermodynamic driving force for the reaction.

Comparative Reactivity of (Z)-Cyclooct-4-enol

In stark contrast to its trans-isomer, (Z)-cyclooct-4-enol possesses a cis-double bond, which fits comfortably within the eight-membered ring, resulting in a much more stable, lower-energy conformation. bas.bgepa.gov Consequently, (Z)-cyclooct-4-enol exhibits significantly lower reactivity compared to the highly strained (E)-isomer. The synthesis of the less stable (E)-isomer often involves the photoisomerization of the more stable (Z)-isomer. bas.bgepa.gov This process underscores the energy difference and the resulting disparity in reactivity between the two isomers.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with (E)-Cyclooct-4-enol

The enhanced reactivity of (E)-cyclooct-4-enol is particularly evident in its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry." bas.bg In these reactions, the electron-rich dienophile, in this case, the strained alkene of TCO-OH, reacts rapidly with an electron-poor diene, typically a tetrazine derivative. researchgate.net

Kinetic Studies of TCO-OH with Tetrazines

The kinetics of the IEDDA reaction between TCO-OH and various tetrazines have been extensively studied to understand and optimize their use in different applications. nih.govnih.govnih.govnih.govresearchgate.netsemanticscholar.org These studies have revealed exceptionally fast reaction rates, making this chemical pairing highly attractive for applications requiring rapid and specific bond formation. nih.govrsc.org

The speed of the reaction between TCO-OH and tetrazines is quantified by the second-order rate constant (k₂). These constants are often measured in solvents relevant to biological applications, such as phosphate-buffered saline (PBS), as well as organic solvents like methanol (B129727).

In PBS at 37°C, the reaction of TCO-OH with a tetrazine derivative has been reported to have a second-order rate constant of 210 L mol⁻¹ s⁻¹. nih.gov The reaction rates for trans-cyclooctene (TCO) derivatives with tetrazines can range from 210 to 30,000 L mol⁻¹ s⁻¹. nih.gov In another study, the reaction of a TCO derivative with a specific tetrazine in PBS at 37°C yielded a rate constant of 2000 M⁻¹s⁻¹. researchgate.net

In methanol at 25°C, (E)-cyclooct-4-enol was found to react with a 3,6-diaryl-s-tetrazine at a rate of 820 M⁻¹s⁻¹. nih.gov It was also noted that (E)-cyclooct-4-enol reacts 27 times slower than a more strained bicyclo[6.1.0]non-4-ene derivative with 3,6-dipyridyl-s-tetrazine in methanol. nih.gov

The following table provides a summary of selected second-order rate constants for the reaction of TCO derivatives with various tetrazines in different solvents.

DienophileTetrazineSolventTemperature (°C)Second-Order Rate Constant (k₂)
(E)-Cyclooct-4-enol (TCO-OH)Tetrazine (Tz)PBS, pH 7.437210 L mol⁻¹ s⁻¹ nih.gov
(E)-Cyclooct-4-enol3,6-Diaryl-s-tetrazineMethanol25820 M⁻¹s⁻¹ nih.gov
trans-Cyclooctene (TCO)3,6-Dipyridyl-s-tetrazineMethanol2522,000 M⁻¹s⁻¹ nih.gov
trans-Cyclooctene (TCO)3,6-Diphenyl-s-tetrazineMethanolAmbientVaries researchgate.net

This table presents a selection of reported rate constants and is not exhaustive. The specific structure of the tetrazine and TCO derivative significantly impacts the reaction rate.

The rate of the IEDDA reaction is not only dependent on the strain of the dienophile but is also significantly influenced by the electronic properties of the tetrazine. researchgate.net The substituents on the tetrazine ring play a crucial role in modulating the reaction kinetics. nih.gov

Generally, tetrazines bearing electron-withdrawing groups (EWGs) exhibit faster reaction rates. researchgate.netresearchgate.net EWGs decrease the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), which accelerates the reaction. researchgate.net Conversely, electron-donating groups (EDGs) on the tetrazine ring tend to slow down the reaction. harvard.edu This principle allows for the fine-tuning of reaction rates for specific applications by selecting appropriately substituted tetrazines. nih.govsemanticscholar.orgrsc.org For instance, pyridyl-substituted tetrazines are known to be highly reactive due to the electron-withdrawing nature of the pyridyl group. nih.gov However, a trade-off often exists between reactivity and stability, as highly reactive tetrazines can be less stable in aqueous environments. researchgate.netresearchgate.net

Mechanistic Elucidation of Strain-Promoted Cycloadditions

The remarkable reactivity of trans-cyclooctenes, including cyclooct-4-enol (B35093), in strain-promoted cycloaddition reactions is a subject of detailed mechanistic investigation. The primary driving force for these rapid reactions is the significant ring strain inherent in the trans- or (E)-isomer. researchgate.net The strain energy of (E)-cyclooctene is considerably higher than that of its (Z)-isomer (17.9 kcal/mol vs. 6.8 kcal/mol). researchgate.net This strain is released during the cycloaddition, which lowers the activation energy barrier for the reaction.

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanism. researchgate.netfigshare.com These analyses reveal that the low activation energy of strain-promoted reactions, such as the 1,3-dipolar cycloaddition with azides, is largely due to a decreased distortion energy (ΔEd‡) of the reactants in the transition state. researchgate.netfigshare.com In essence, the high-energy, strained conformation of the (E)-cyclooctene is closer in geometry to the transition state structure, meaning less energy is required to achieve this state compared to a strain-free alkene. researchgate.net For the reaction between phenyl azide (B81097) and cyclooctyne (B158145) (a related strained ring), the decreased distortion energy of both the cyclooctyne and the azide accounts for a significant reduction in the activation barrier compared to the reaction with a linear alkyne. researchgate.netfigshare.com

Transition state theory (TST) provides a framework for understanding the rates of these reactions. wikipedia.orglibretexts.org It posits that the reaction rate is determined by the concentration of an activated complex (the transition state) and the frequency at which this complex converts to products. wikipedia.orglibretexts.org In strain-promoted cycloadditions, the high ground-state energy of the (E)-cyclooctene brings it closer to the energy of the transition state, leading to a higher concentration of the activated complex and thus a faster reaction rate. researchgate.netwikipedia.org This principle is a cornerstone of "click chemistry," where reactions are designed to be rapid and high-yielding by utilizing reactants with high intrinsic energy. researchgate.net

Stability and Isomerization Pathways of Cyclooct-4-enol Isomers

Thermal Isomerization Dynamics from (E)- to (Z)-Form

The (E)- or trans-isomer of cyclooct-4-enol is thermodynamically less stable than the (Z)- or cis-isomer due to significant ring strain. researchgate.net While specific kinetic parameters for the purely thermal isomerization of cyclooct-4-enol are not detailed in the provided sources, the principles of alkene isomerization suggest that heating the (E)-isomer would lead to its conversion to the more stable (Z)-form. This process involves overcoming an energy barrier to allow for rotation around the carbon-carbon double bond. mdpi.com

In related systems, such as the photoisomerization of cis-cyclooctene to trans-cyclooctene, the process is known to be a reversible equilibrium reaction. nih.gov In the absence of a trapping mechanism, a photostationary state is reached. bas.bg For cyclooctene (B146475), the equilibrium conversion to the trans-isomer is limited to about 28%, indicating that the reverse reaction from trans to cis is kinetically favored. nih.gov This suggests that the (E)-form of cyclooct-4-enol is kinetically labile and will readily isomerize to the more stable (Z)-form upon application of sufficient thermal energy.

Thiol-Mediated Isomerization Phenomena

The isomerization between (Z)- and (E)-cyclooct-4-enol can be catalyzed by thiyl radicals (RS•). researchgate.net This process is a well-documented phenomenon for alkenes and is particularly relevant in biological contexts where thiols like cysteine or glutathione (B108866) are present. researchgate.netwikipedia.org The mechanism proceeds via a reversible addition-elimination pathway. researchgate.net

The key steps are:

Initiation : A thiyl radical is generated, often by abstracting a hydrogen atom from a thiol (RSH). wikipedia.org

Addition : The electrophilic thiyl radical adds across the double bond of the (Z)- or (E)-cyclooct-4-enol. This forms a carbon-centered radical intermediate. researchgate.netcdnsciencepub.com

Rotation : Rotation occurs around the former carbon-carbon double bond in the radical intermediate.

Fragmentation : The thiyl radical is eliminated, which can result in the formation of the opposite alkene isomer. researchgate.net

Other Significant Organic Transformations Involving Cyclooct-4-enol

Oxidation Reactions

Cyclooct-4-enol can undergo oxidation reactions typical of secondary alcohols. A variety of oxidizing agents can be employed to convert the hydroxyl group into a ketone. tcichemicals.comorganic-chemistry.org The product of this transformation is the corresponding cyclooct-4-enone. researchgate.net

Common reagents used for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents like Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). tcichemicals.com

Reagents based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern and Moffatt oxidations. tcichemicals.com

Hypervalent iodine compounds like the Dess-Martin periodinane. tcichemicals.com

The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule. For a molecule like cyclooct-4-enol, a mild oxidizing agent would be chosen to avoid reactions with the carbon-carbon double bond. For instance, oxidation of the related saturated compound, cyclooctanol, to cyclooctanone (B32682) is a standard transformation. dtic.mil The oxidation of cyclooct-4-enol provides a synthetic route to cyclooct-4-enone, a valuable intermediate for further chemical synthesis. researchgate.net

Esterification Reactions (e.g., to Cyclooct-4-en-1-yl Propionate)

The hydroxyl group of cyclooct-4-enol allows it to readily undergo esterification reactions, a fundamental transformation in organic synthesis. This process involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, typically in the presence of a catalyst, to form an ester. One such example is the formation of cyclooct-4-en-1-yl propionate (B1217596).

The synthesis of cyclooct-4-en-1-yl propionate is generally achieved through the esterification of cyclooct-4-en-1-ol (B7950028) with propionic acid or a reactive derivative like propionyl chloride or propionic anhydride. ontosight.ai This reaction can be facilitated by either chemical catalysts or enzymes.

Chemical Catalysis:

Acid catalysts are commonly employed to protonate the carbonyl oxygen of the propionic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of cyclooct-4-enol. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Enzymatic Catalysis:

Lipases are a class of enzymes that can effectively catalyze esterification reactions, often with high chemo-, regio-, and enantioselectivity. The use of lipases offers a milder and more environmentally benign alternative to traditional chemical methods. While specific studies on the lipase-catalyzed synthesis of cyclooct-4-en-1-yl propionate are not extensively detailed in the public domain, the principles of enzymatic esterification are well-established for similar substrates. These reactions are often performed in non-aqueous solvents to shift the equilibrium towards ester formation.

Representative Esterification Reaction:

Due to the lack of specific experimental data in the searched literature, a detailed data table with yields and spectroscopic information for cyclooct-4-en-1-yl propionate cannot be provided at this time.

Applications of Cyclooct 4 Enol in Advanced Organic Synthesis

Precursors in Complex Molecule Synthesis

The structural features of cyclooct-4-enol (B35093) make it an ideal starting material for the synthesis of more complex and functionally rich molecules. The hydroxyl group provides a convenient handle for derivatization, while the trans-double bond offers high ring strain, which is the driving force for its remarkable reactivity.

trans-Cyclooct-4-enol is a foundational precursor for a variety of bioorthogonal ligands. nih.gov Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.org The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) derivative and a 1,2,4,5-tetrazine (B1199680) is one of the fastest bioorthogonal reactions known. sigmaaldrich.combas.bg

The synthesis of an alcohol-functionalized derivative, trans-cyclooct-4-enol (TCO-OH), through the photoisomerization of the cis-isomer was a key development, making it one of the most commonly used TCO derivatives for biological applications. nih.govresearchgate.net The hydroxyl group allows for the direct attachment of the TCO moiety to biomolecules or for its conversion into other functional groups to facilitate conjugation. researchgate.net This reactivity has been demonstrated in various environments, including organic solvents, water, and even complex cell lysates, proceeding in high yield without the need for a cytotoxic catalyst. nih.govsigmaaldrich.com

The synthesis of (E)-cyclooct-4-enol, also known as trans-cyclooct-4-enol, from its more stable (Z)- or cis-isomer is a critical process that introduces significant ring strain. bas.bg This transformation is typically achieved through photochemical isomerization, often using a sensitizer (B1316253) like ethyl benzoate (B1203000). bas.bgepa.gov The high price and low-yield syntheses of trans-cyclooctene derivatives have historically been a challenge, prompting research into more efficient methods, such as continuous flow photochemistry coupled with extraction techniques. bas.bgresearchgate.net

The inherent strain of approximately 66 kcal/mol in systems like bicyclo[1.1.0]butanes highlights the utility of strain in chemical synthesis. nih.gov While cyclooct-4-enol is less strained, its (E)-isomer possesses sufficient strain to undergo rapid cycloaddition reactions. bas.bg This principle has been extended to create even more reactive compounds based on the cyclooctene (B146475) framework. For instance, computational design led to the synthesis of (E)-bicyclo[6.1.0]non-4-ene, a cis-ring-fused derivative where the eight-membered ring is forced into a highly strained 'half-chair' conformation, dramatically increasing its reactivity compared to the parent trans-cyclooct-4-enol. acs.orgresearchgate.net

(E)-Cyclooct-4-enol serves as a key starting material in the multi-step synthesis of trans-cyclooctene geranyl diphosphate. sigmaaldrich.comnih.gov This molecule is a novel, strained-ring-containing substrate for the enzyme protein farnesyltransferase (PFTase). nih.govnih.gov PFTase naturally attaches farnesyl groups to proteins that terminate in a specific four-amino-acid sequence known as a CAAX box. nih.gov

By using the synthesized trans-cyclooctene geranyl diphosphate, researchers can hijack this cellular machinery to install a bioorthogonal trans-cyclooctene handle onto a specific cysteine residue within the target protein. nih.gov This site-specific modification allows for subsequent, highly selective labeling through tetrazine ligation. nih.govnih.gov This strategy is particularly valuable as it avoids the use of potentially toxic copper catalysts required for other bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The enzymatic transfer of the TCO handle was shown to be efficient, with binding affinity to PFTase similar to that of the natural substrate, farnesyl diphosphate. nih.gov

Development of Functionalized Cyclooct-4-enol Scaffolds

The cyclooct-4-enol structure is not just a reactive entity but also a versatile scaffold. The hydroxyl group can be readily modified to generate a diverse range of derivatives with tailored properties for specific applications in bioconjugation and materials science.

The hydroxyl functionality of (E)-cyclooct-4-enol is a versatile anchor point for creating linkers used in bioconjugation. sigmaaldrich.com These linkers connect the reactive TCO moiety to a biomolecule of interest, such as an antibody or protein. dtu.dkrsc.org A common strategy involves converting the alcohol into a more reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester or a p-nitrophenyl (PNP) carbonate. dtu.dk

For example, (E)-Cyclooct-4-enol can be reacted with 4-nitrophenyl chloroformate to produce (E)-cyclooct-4-en-1-yl (4-nitrophenyl) carbonate (TCO-PNB ester). dtu.dk This activated ester can then readily react with primary amines, such as the lysine (B10760008) residues on the surface of a protein, to form a stable carbamate (B1207046) linkage. This approach was used to functionalize monoclonal antibodies (mAbs) with TCO handles, which were then targeted in vivo by tetrazine-functionalized gold nanoparticles in a pretargeting strategy. dtu.dk This demonstrates the utility of cyclooct-4-enol in generating linkers for creating complex and functional bioconjugates. ub.edu

The reactivity of the trans-cyclooctene core can be fine-tuned by introducing different functional groups and structural modifications to the cyclooct-4-enol scaffold. researchgate.net The goal is often to increase the reaction rate with tetrazines, enhancing sensitivity in labeling experiments where concentrations are low. acs.org

One successful strategy involves increasing the ring strain. As previously mentioned, fusing a cyclopropane (B1198618) ring to the TCO backbone to give (E)-bicyclo[6.1.0]non-4-ene (s-TCO) results in a significant rate enhancement. acs.orgresearchgate.net Another approach involves stereoselective synthesis. Nucleophilic additions to trans-cyclooct-4-enone, which can be derived from cyclooct-4-enol, can produce axial TCO derivatives (a-TCOs) as single diastereomers, which may exhibit different stability and reactivity profiles. nih.govnih.gov

The table below summarizes the relative reactivity of various TCO derivatives compared to trans-cyclooct-4-enol.

Derivative NameAbbreviationReactivity Comparison with trans-Cyclooct-4-enolReference
(E)-bicyclo[6.1.0]non-4-enes-TCO27 times more reactive toward 3,6-dipyridyl-s-tetrazine acs.orgresearchgate.net
Parent trans-cycloocteneTCO1.4 times more reactive toward 3,6-dipyridyl-s-tetrazine acs.orgresearchgate.net

Role of Cyclooct 4 Enol in Bioorthogonal Chemistry Research

Fundamental Principles of Cyclooct-4-enol (B35093) in Bioorthogonal Ligation

The utility of cyclooct-4-enol in bioorthogonal chemistry is fundamentally based on its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. enamine.netthieme-connect.de This reaction occurs between an electron-rich dienophile, in this case, the strained alkene of trans-cyclooct-4-enol (TCO), and an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680). enamine.netgoogle.com The key characteristics that make this ligation "bioorthogonal" are its remarkable speed, high selectivity, and ability to proceed under physiological conditions (temperature, pH, and aqueous environments) without the need for a catalyst. enamine.netacs.org

The reaction is exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ for the parent TCO with a 3,6-di-(2-pyridyl)-s-tetrazine. nih.govacs.orgresearchgate.net This rapid kinetic profile allows for efficient labeling even at the low concentrations typical of biological systems. thieme-connect.deacs.org The reaction's bioorthogonality is demonstrated by its ability to proceed successfully and in quantitative yield in various media, including organic solvents, water, cell media, and even complex cell lysates, without interfering with native biological processes. acs.orgnih.govresearchgate.net

A significant aspect of cyclooct-4-enol's reactivity is the influence of its stereochemistry. The molecule exists as two diastereomers: axial and equatorial. The axial isomer of trans-cyclooct-4-enol exhibits significantly higher reactivity in the IEDDA reaction compared to the equatorial isomer due to increased ring strain. enamine.netnih.gov For instance, when reacted with 3,6-dipyridyl-s-tetrazine, the measured rate constant for the axial diastereomer was approximately fourfold higher than that of the equatorial form. nih.gov This enhanced reactivity of the axial isomer makes it a preferred choice for many bioconjugation applications. enamine.net

Applications in Biological Labeling Strategies

The unique reactivity of cyclooct-4-enol has been harnessed for a wide array of biological labeling applications, enabling the precise study of biomolecules in their native environments.

Cyclooct-4-enol serves as a key precursor in the synthesis of bioorthogonal ligands designed for the selective labeling of biomolecules. The process generally involves a two-step "click chemistry" approach. acs.org First, a biomolecule of interest is functionalized with one reactive partner (e.g., a tetrazine). Subsequently, a probe molecule (such as a fluorescent dye or affinity tag) equipped with the corresponding TCO handle is introduced. acs.org The ensuing rapid and specific IEDDA reaction covalently links the probe to the biomolecule. acs.org This strategy has been widely applied for the precise labeling and imaging of various biomolecules, which aids in the study of cellular processes. The reaction's high selectivity ensures that labeling occurs only between the TCO and tetrazine partners, avoiding cross-reactivity with other functional groups present in the complex biological milieu. nih.gov

A powerful demonstration of cyclooct-4-enol's utility is in the site-specific labeling of proteins. An early and illustrative example involved derivatizing the protein thioredoxin (Trx) with trans-cyclooct-4-enol (TCO-OH). nih.govresearchgate.netresearchgate.net In these seminal experiments, the thioredoxin-TCO conjugate was reacted with an excess of a tetrazine derivative. nih.govresearchgate.net The reaction proceeded to completion within five minutes, showcasing the biocompatibility and efficiency of the TCO-tetrazine ligation for protein conjugation. nih.govresearchgate.net This method allows for the attachment of probes to specific sites on a protein, providing a powerful tool for studying protein function, localization, and interactions. While lysine-modified trans-cyclooct-4-enol has shown some limitations in genetic encoding, its derivatives remain crucial for chemical conjugation methods. nih.gov

The TCO-tetrazine ligation is extensively used for imaging applications, both within live cells and in whole organisms. researchgate.net The reaction's speed and selectivity are critical for these applications, particularly for pretargeted imaging where minimizing the time between injections is crucial. researchgate.net Fluorogenic tetrazines, which exhibit a significant increase in fluorescence upon reaction with TCO, are especially useful for live-cell imaging as they reduce background signal. nih.gov This bioorthogonal reaction pair has been successfully employed to label and visualize multiple targets simultaneously and selectively within the same cell culture. nih.gov The ability to perform these reactions in vivo has opened doors for advanced diagnostic strategies, including positron emission tomography (PET), by enabling the visualization of specific biomarkers in living animals. acs.orgresearchgate.net

Applications in Pretargeted Imaging and Drug Delivery Systems

Pretargeting strategies leverage the rapid kinetics of the TCO-tetrazine reaction to improve the efficacy and safety of molecular imaging and drug delivery. This approach separates the targeting step from the delivery of the imaging or therapeutic payload. dtu.dk

In pretargeted imaging, an antibody conjugated to a bioorthogonal handle is first administered. researchgate.net This antibody circulates and accumulates at its specific target, such as a cancer biomarker on the surface of tumor cells. nih.gov After unbound antibodies are cleared from circulation, a much smaller molecule carrying the complementary reactive handle and an imaging agent (e.g., a radionuclide) or a drug is administered. researchgate.net This small molecule rapidly finds and reacts with the pre-localized antibody, delivering its payload directly to the target site. nih.gov This method achieves high target-to-background signal ratios and minimizes radiation exposure to non-target tissues. nih.govresearchgate.net

While the conventional approach involves tagging antibodies with TCO and the imaging agent with a tetrazine, the reverse strategy has also been developed. researchgate.net In this alternative approach, the antibody is conjugated with a tetrazine, and the imaging probe carries the TCO moiety. researchgate.net This "reverse" approach can be advantageous because tetrazine compounds are generally more hydrophilic than TCO compounds, which may prevent the hydrophobic tags from being buried within the antibody's structure, thus preserving their reactivity. researchgate.net An example of the conventional approach involved modifying the CC49 antibody with TCO for pretargeted SPECT imaging of colorectal cancer xenografts, which resulted in excellent image contrast. nih.gov

Data Tables

Table 1: Comparative Reactivity of Cyclooctene (B146475) Derivatives with Tetrazines This table presents the second-order rate constants (k₂) for the reaction between various trans-cyclooctene (B1233481) (TCO) derivatives and specific tetrazines, illustrating the impact of structural modifications on reaction kinetics.

TCO DerivativeTetrazine PartnerRate Constant (k₂) M⁻¹s⁻¹Reference
Parent TCOElectron-deficient Tetrazines2.0 x 10³ nih.gov
Equatorial-TCO-OH3,6-dipyridyl-s-tetrazine2.2 x 10⁴ nih.gov
Axial-TCO-OH3,6-dipyridyl-s-tetrazine8.0 x 10⁴ nih.gov
CC49 Antibody-TCO¹¹¹In-labeled-Tetrazine1.3 x 10⁴ nih.gov
(E)-bicyclo[6.1.0]non-4-ene3,6-dipyridyl-s-tetrazine~3.8 x 10⁴ (19x parent TCO) acs.org
(E)-bicyclo[6.1.0]non-4-ene3,6-diphenyl-s-tetrazine~3.2 x 10⁵ (160x parent TCO) acs.orgacs.org

In Vivo Reactivity and Stability Studies of TCO-OH Conjugates

The efficacy of trans-cyclooct-4-enol (TCO-OH) in in vivo applications is fundamentally dependent on the balance between its reactivity towards a tetrazine partner and its stability in a complex biological milieu. rsc.org Research has focused on understanding and improving the characteristics of TCO-OH conjugates to ensure they remain intact and reactive until the desired bioorthogonal ligation occurs.

A significant challenge to the stability of trans-cyclooctenes is their potential to isomerize to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of certain biological molecules like thiols or serum proteins. researchgate.net For instance, some studies have shown that TCO can almost completely convert to its cis-isomer within hours in 50% fresh mouse serum at 37°C. researchgate.net More strained and, therefore, more reactive TCO derivatives, such as s-TCO, can be susceptible to isomerization in high concentrations of thiols, which is thought to occur via a radical-mediated process. nih.govnih.gov However, studies have also demonstrated considerable in vivo stability under specific conditions. In one key study, a TCO-conjugated CC49 antibody showed that 75% of the TCO moiety remained reactive in vivo after a 24-hour period. nih.gov

To address stability concerns while maintaining high reactivity, several strategies have been developed:

Structural Modification : The development of derivatives like dioxolane-fused trans-cyclooctene (d-TCO) has provided scaffolds with enhanced stability in aqueous solutions, blood serum, and in the presence of thiols, without compromising the rapid reaction kinetics needed for in vivo applications. nih.govrsc.org These derivatives are often crystalline, bench-stable solids, which also improves their handling and storage. nih.gov

Linker Technology : The introduction of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the TCO moiety and the conjugated biomolecule (e.g., an antibody) has been shown to preserve the reactivity of the TCO group. nih.gov This is believed to prevent the hydrophobic TCO from being masked by the protein itself. nih.gov

Chemical Stabilization : The formation of silver(I) complexes with TCO has been shown to greatly extend the shelf-life of highly reactive derivatives. nih.gov These complexes are stable for storage but rapidly dissociate in the presence of chloride ions, which are abundant in physiological media, releasing the reactive TCO in situ. nih.gov

The following table summarizes findings from various studies on the stability and reactivity of different TCO conjugates.

Table 1: In Vivo and In Vitro Stability of TCO Conjugates

TCO Derivative/Conjugate Condition Stability/Reactivity Finding Reference
TCO-CC49 Antibody In vivo (mice) 75% of TCO remained reactive after 24 hours. nih.gov
sTCO-Antibody Linker In vivo (mice) Exhibited the same in vivo stability as the parent TCO linker. chemrxiv.org
s-TCO In vitro (30 mM mercaptoethanol, pH 7.4) 43% isomerization observed after 5 hours. nih.gov
d-TCO In vitro More robust toward thiol-promoted isomerization than s-TCO. Stable in aqueous solution and blood serum. nih.govrsc.org
s-TCO•AgNO₃ Complex In vitro (storage at 30°C for 3 days) Maintained ≥95% purity, whereas the uncomplexed s-TCO showed 98% degradation. nih.gov
TCO (general) In vitro (50% fresh mouse serum, 37°C) Almost complete conversion to cis-isomer within 7 hours reported in one study. researchgate.net

Click-to-Release Strategies for Targeted Drug Release

The inverse electron-demand Diels-Alder (IEDDA) reaction between a TCO derivative and a tetrazine is not only a powerful conjugation tool but can also be engineered to trigger the release of a therapeutic agent. nih.gov This "click-to-release" strategy utilizes TCO as a cleavable linker, where the TCO is attached to a drug molecule at its allylic position, typically via a carbamate (B1207046), carbonate, or ether linkage. synvenio.comresearchgate.netnih.gov The resulting TCO-caged prodrug remains inactive until it encounters a tetrazine, which acts as a trigger. nih.gov

The release mechanism is initiated by the rapid IEDDA cycloaddition, which forms a 4,5-dihydropyridazine intermediate. This intermediate can then tautomerize, leading to an elimination reaction that cleaves the linker and liberates the active drug. nih.govresearchgate.net This approach allows for precise spatiotemporal control over drug activation, releasing the therapeutic payload only at the desired site where the tetrazine trigger is present. tcichemicals.com

Key research findings in this area include:

Selective Cancer Cell Targeting : By metabolically labeling cancer cells with a tetrazine-functionalized chemical receptor, researchers have demonstrated highly selective drug delivery. nih.gov In one study, a TCO-caged doxorubicin (B1662922) (TCO-Dox) prodrug showed a 10-fold enhancement in selectivity for tetrazine-labeled cancer cells compared to unlabeled cells. nih.gov

Versatile Payload Release : The strategy has been successfully applied to release a variety of drugs. Early examples included the chemotherapeutic agent doxorubicin and the potent antineoplastic agent monomethyl auristatin E (MMAE). synvenio.com The scope has since expanded to include other molecules, such as the antibacterial agent triclosan, by using self-immolative linkers for hydroxyl-containing payloads. nih.gov

Mechanistic Advancements : Research has expanded the types of chemical bonds that can be cleaved. While initial work focused on carbamate cleavage to release amines, the strategy has been extended to cleave esters, carbonates, and even highly stable ether bonds. researchgate.netnih.gov Mechanistic studies have shown that the elimination process is largely governed by the formation of the reactive 1,4-dihydropyridazine tautomer. nih.gov

The table below details examples of drug molecules released using TCO-based click-to-release systems.

Table 2: Examples of Drugs Delivered via TCO-Based Click-to-Release

TCO-Caged Prodrug Released Drug Linkage Type Trigger Key Finding Reference
TCO-Dox Doxorubicin Carbamate Tetrazine-labeled cancer cells 10-fold increase in selectivity for targeted cells. nih.gov
TCO-MMAE Monomethyl auristatin E (MMAE) Carbamate Tetrazine Successful local activation of the cytotoxic agent on tumor tissue. synvenio.com
TCO-Triclosan Triclosan Carbamate with self-immolative linker Tetrazine Efficiently killed E. coli upon activation; linker was highly stable in plasma. nih.gov
TCO-Tyrosine Tyrosine Ether Tetrazine Demonstrated rapid uncaging of a TCO-masked tyrosine in serum. nih.gov

Use with Radionuclide Carriers for Molecular Imaging

In nuclear medicine, TCO-OH and its derivatives are crucial components of pretargeting strategies for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govacs.org This approach temporally separates the targeting of a diseased tissue from the imaging event, which helps to improve image contrast and reduce the radiation dose to healthy tissues. researchgate.netmdpi.com

The pretargeting workflow typically involves two steps:

A TCO-modified targeting vector, such as a monoclonal antibody (mAb) or a nanoparticle, is administered. acs.org This vector is designed to accumulate specifically at the target site (e.g., a tumor) over time while clearing from the bloodstream and non-target tissues. mdpi.com

After a sufficient accumulation and clearance period, a small, fast-clearing molecule carrying a tetrazine and a radionuclide (e.g., ¹⁸F, ⁶⁸Ga, ¹¹¹In) is injected. researchgate.netmdpi.com This radiolabeled tetrazine rapidly "clicks" with the TCO-modified vector at the target site, allowing for immediate imaging with a high target-to-background ratio. acs.orgnih.gov

This methodology leverages the favorable pharmacokinetics of the small radiolabeled tetrazine, which clears quickly from the body, and the high specificity of the targeting vector. mdpi.com The extremely fast reaction rates of the TCO-tetrazine ligation are essential for this to work in vivo, where concentrations of the reactants are low. nih.gov

Table 3: TCO-Based Pretargeted Radionuclide Imaging Studies

Targeting Vector TCO Derivative Radionuclide/Tetrazine Probe Target/Model Key Result Reference
CC49 mAb TCO [¹¹¹In]In-labeled-Tz LS174T human colon carcinoma xenografts 4.2% ID/g tumor accumulation; 13:1 tumor-to-muscle ratio at 3h post-injection. nih.govmdpi.com
5B1 anti-CA19.9 mAb TCO Al[¹⁸F]NOTA-labeled tetrazine BxPC3 pancreatic cancer xenografts Tumor activity concentrations up to 6.4% ID/g at 4h post-injection. nih.gov
PeptoBrush Polymers TCO ¹¹¹In-labeled tetrazine CT-26 tumor-bearing mice Clear tumor visualization with sufficient tumor-to-background ratios 2h post-injection. nih.gov
Alendronate (Aln) Aln-TCO [⁶⁸Ga]Ga-labeled tetrazine Naïve mice (bone targeting) Target-specific uptake in bone (3.7% ID/g). mdpi.com
Gold Nanoparticles (AuNPs) TCO Not specified Pretargeted monoclonal antibodies in vivo Demonstrated the first successful ligation of AuNPs to pretargeted antibodies in vivo. dtu.dk

The use of TCO in conjunction with radionuclide carriers is a rapidly advancing field, with ongoing research focused on developing new TCO scaffolds with improved in vivo stability and reactivity, as well as novel radiolabeled tetrazine probes for a wide range of diagnostic and theranostic applications. acs.orgresearchgate.net

Compound Reference Table

Future Research Directions and Outlook for Cyclooct 4 Enol

Development of Next-Generation Cyclooct-4-enol (B35093) Derivatives with Enhanced Properties

The evolution of Cyclooct-4-enol, a prominent trans-cyclooctene (B1233481) (TCO), is driven by the need for derivatives with fine-tuned characteristics for bioorthogonal chemistry. The primary goals are to enhance reactivity, improve stability, and increase hydrophilicity to expand their utility in diverse biological environments. researchgate.net

Reactivity and Stability: A significant challenge in the development of TCO derivatives is balancing the inherent ring strain, which dictates reactivity, with chemical stability. researchgate.net Highly reactive TCOs are prone to isomerization into their less reactive cis-isomers. researchgate.net Computational design has led to the creation of conformationally strained derivatives that exhibit both high reactivity and improved stability. nih.govrsc.org For instance, dioxolane-fused trans-cyclooctenes (d-TCOs) are crystalline, bench-stable solids that are stable in aqueous solutions and blood serum. nih.govrsc.org These derivatives react with tetrazines at exceptionally high rates, making them suitable for in vivo applications where stability and rapid reaction kinetics are crucial. nih.govrsc.org Another class, "a-TCOs," are prepared via stereocontrolled additions to trans-cyclooct-4-enone and have shown greater reactivity than standard TCOs. udel.edugoogle.com

To mitigate stability issues during storage, particularly for the most reactive derivatives, researchers have explored complexation with silver(I) ions. These Ag(I)-TCO complexes are stable for long-term storage and can be readily dissociated when needed. researchgate.net

Hydrophilicity: The inherent hydrophobicity of the TCO scaffold can lead to high background signals and slow clearance in biological imaging applications. nih.gov To address this, hydrophilic derivatives have been developed. Attaching polyethylene (B3416737) glycol (PEG) spacers is a common strategy to improve water solubility and reduce the aggregation of labeled proteins. iris-biotech.de The development of hydrophilic 18F-labeled a-TCO derivatives has shown promise in positron emission tomography (PET) imaging, leading to improved tumor-to-background contrast due to faster clearance from non-target tissues. nih.gov These modifications are crucial for creating probes with favorable physicochemical properties for experiments in living cells and animals. udel.edugoogle.com

Table 1: Comparison of Second-Order Rate Constants for Various TCO Derivatives
TCO DerivativeReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Advantage
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine2,000Baseline reactivity acs.org
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 (± 15,000)Enhanced reactivity and stability nih.govrsc.org
Cyclopropane-fused trans-cycloocteneNot specified3,300,000 (± 40,000)Extremely high reactivity rsc.org
Trifluoromethyl-1,2,4-triazinesStrained cyclooctenesup to 230High reactivity with stable triazines researchgate.net

Expanding Applications in Chemical Biology beyond Labeling

While Cyclooct-4-enol derivatives have been instrumental in bioorthogonal labeling and imaging, their application is expanding into new frontiers of chemical biology, particularly in sensing and diagnostics.

Sensing: The unique reactivity of TCOs is being harnessed to develop novel biosensors. A notable example is the creation of dual-reactivity trans-cyclooctenol probes for the detection of sulfenic acids in living cells. nih.gov These probes, termed SAM-TCOs, react rapidly and selectively with sulfenic acids, which are important markers of oxidative stress. The unreacted probes can then be quenched with a tetrazine, providing temporal control and preventing artifacts during analysis. This approach demonstrates the potential of TCOs in developing sophisticated tools for studying cellular redox biology. nih.gov Another strategy involves using the TCO-tetrazine ligation to trigger fluorescence. In one system, a fluorophore is quenched by a nearby tetrazine; the cycloaddition with a TCO removes the quencher, thereby activating fluorescence and signaling the presence of a target molecule. acs.org

Diagnostics and Theranostics: In the realm of medical diagnostics, TCO derivatives are crucial for the development of radiopharmaceuticals for PET imaging. nih.govnih.gov The extremely fast kinetics of the TCO-tetrazine ligation are advantageous for labeling with short-lived radioisotopes like Fluorine-18. nih.gov This has led to a pre-targeting approach where a TCO-modified antibody is first administered to target a tumor, followed by a radiolabeled tetrazine that "clicks" to the antibody in vivo. This method significantly enhances imaging contrast. nih.gov

Beyond diagnostics, this technology is being extended to theranostics, which combines diagnosis and therapy. The "Click-Activated Protodrugs Against Cancer" (CAPAC) platform utilizes the TCO-tetrazine reaction for the targeted delivery and activation of cytotoxic drugs within tumors. nih.gov This "click-to-release" strategy allows for the cleavage of antibody-drug conjugates or the activation of prodrugs directly at the disease site, promising more effective and less toxic cancer treatments. acs.orgnih.gov The combination of nanotechnology with this bioorthogonal chemistry, such as ligating gold nanoparticles to pre-targeted antibodies, opens up further possibilities for novel therapeutic applications. dtu.dk

Addressing Challenges in Scalability and Stability for Advanced Research Applications

Despite the immense potential of Cyclooct-4-enol derivatives, their widespread use in advanced research is contingent on overcoming challenges related to their synthesis and stability.

Scalability: The synthesis of many TCO derivatives is often complex and can suffer from low yields and poor diastereoselectivity, making it difficult to produce the quantities needed for large-scale studies. researchgate.netudel.edugoogle.com Traditional photochemical methods for isomerizing the stable cis-isomer to the reactive trans-isomer are often inefficient in batch reactions. researchgate.net To address this, researchers have developed high-throughput photochemical flow methods. These systems can significantly increase the production rate of trans-cyclooctenes, with some custom reactors capable of producing several grams per hour. udel.edu Furthermore, new synthetic routes are being explored, such as the stereocontrolled 1,2-additions to trans-cyclooct-4-enone, which provides a more accessible and scalable platform for producing diversely functionalized TCOs with high diastereoselectivity. udel.edugoogle.com Cost-effective synthesis of related strained molecules like cyclooctynes is also an area of active research. semanticscholar.org

Stability: The stability of TCO derivatives, particularly the highly reactive ones, remains a significant hurdle for in vivo applications. These compounds can isomerize back to the less reactive cis-form, especially in cell culture media or aged plasma. researchgate.net While derivatives like d-TCOs show improved stability, there is an ongoing effort to develop even more robust yet reactive dienophiles. researchgate.netnih.govrsc.org Strategies to enhance stability include the synthesis of more structurally rigid TCOs and the use of protective chemistry, such as the formation of stable Ag(I) complexes for storage, which can extend their shelf-life. researchgate.net The development of new bioorthogonal reaction partners, such as highly reactive yet stable triazines, also helps to mitigate the stability issues of the TCO component by allowing for the use of more stable TCO derivatives without sacrificing reaction speed. researchgate.net

Q & A

Q. What are the established synthetic routes for (Z)-cyclooct-4-enol, and how can purity be validated?

  • Methodological Answer : (Z)-Cyclooct-4-enol is synthesized via reduction of 1,2-epoxy-5-cyclooctene using lithium aluminium hydride (LiAlH₄) in dry tetrahydrofuran (THF) under argon, yielding ~99% purity . Post-synthesis validation involves:
  • 1H/13C NMR spectroscopy : Key peaks include δ5.75–5.63 (m, 1H, alkene protons) and δ72.85 (C-OH) .
  • Comparative analysis : Cross-reference spectral data with prior literature to confirm stereochemistry and absence of byproducts .
  • Safety protocols : Use PPE (gloves, masks) and proper waste disposal to mitigate risks associated with reactive intermediates .

Q. How can researchers characterize the thermodynamic stability of cyclooct-4-enol isomers?

  • Methodological Answer : Stability studies require a two-phase cyclohexane/water system with silver nitrate (AgNO₃) to quantify distribution constants (e.g., K_D = 0.92 ± 0.05) and stability constants (K_Ag^Z = 2.5 ± 0.3 M⁻¹ for (Z)-isomer; K_Ag^E = 2100 ± 100 M⁻¹ for (E)-isomer) . Techniques include:
  • UV-Vis spectroscopy : Monitor absorbance at 200 nm to track isomer partitioning .
  • Theoretical modeling : Optimize photoisomerization conditions by correlating solvent polarity and sensitizer efficiency (e.g., ethyl benzoate) .

Advanced Research Questions

Q. How can the photoisomerization efficiency of (Z)-cyclooct-4-enol to its (E)-isomer be optimized for click chemistry applications?

  • Methodological Answer : Photoisomerization is enhanced using a sensitized two-phase system:
  • Sensitizers : Ethyl benzoate improves quantum yield by promoting energy transfer .
  • Continuous extraction : Silver complexes of the (E)-isomer are selectively extracted into the aqueous phase, shifting equilibrium .
  • Key parameters :
ParameterOptimal ValueReference
Irradiation wavelength300–350 nm
AgNO₃ concentration0.1–0.5 M
Reaction time6–8 hours

Q. How should researchers resolve contradictions in reported stability constants for cyclooct-4-enol isomers?

  • Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. To address this:
  • Replicate experiments : Use standardized conditions (e.g., cyclohexane/water partitioning) .
  • Statistical analysis : Apply t-tests or ANOVA to compare literature values with new data, accounting for error margins (e.g., ±5% for K_D) .
  • Systematic reviews : Evaluate methodologies across studies (e.g., NMR vs. UV-Vis) to identify procedural biases .

Q. What PICOT framework elements are critical for designing a study on cyclooct-4-enol’s reactivity in bioorthogonal reactions?

  • Methodological Answer : Align with PICOT criteria to ensure specificity:
  • Population (P) : Cyclooct-4-enol derivatives in aqueous solutions.
  • Intervention (I) : Use of tetrazine-based dienophiles for inverse electron demand Diels-Alder (IEDDA) reactions .
  • Comparison (C) : Reaction rates of (Z)- vs. (E)-isomers.
  • Outcome (O) : Second-order rate constants (k₂) quantified via stopped-flow spectroscopy.
  • Time (T) : 24-hour stability under physiological conditions .
    This structure ensures testable hypotheses and comparability across studies .

Data Analysis and Reporting

Q. How should raw data from cyclooct-4-enol experiments be processed for publication?

  • Methodological Answer :
  • Data segmentation : Separate raw data (appendix) from processed data (main text), e.g., NMR integrals or kinetic plots .
  • Error analysis : Calculate standard deviations for triplicate measurements and include error bars in graphs .
  • Reproducibility : Document solvent batches, instrument calibration, and ambient conditions (temperature, humidity) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling cyclooct-4-enol in laboratory settings?

  • Methodological Answer :
  • PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste management : Segregate halogenated solvents (e.g., DCM) and silver-containing waste for professional disposal .
  • Ventilation : Use fume hoods during photolysis to avoid inhalation of sensitizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.